

Spectroscopic Characterization of 1,2,3-Tribromopropane: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Tribromopropane

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Introduction

1,2,3-Tribromopropane (TBP), with the chemical formula $C_3H_5Br_3$, is a halogenated aliphatic compound.^{[1][2]} Its structure consists of a propane backbone with a bromine atom attached to each of the three carbon atoms. A thorough spectroscopic analysis is essential for its unambiguous identification and the study of its chemical properties. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,2,3-tribromopropane**, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of **1,2,3-tribromopropane**.

Table 1: 1H NMR Spectral Data

Solvent	Chemical Shift (δ) ppm	Assignment	Multiplicity / Coupling Constants (J) Hz	Reference
CDCl ₃	4.363	CH(Br)	-	[3]
	3.92	CH ₂ (Br)	-	
	3.87	CH ₂ (Br)	-	
Acetonitrile	4.519	CH(Br)	J(A,B) = 4.60, J(A,C) = 6.64	[3]
	3.979	CH ₂ (Br)	J(B,B') = -0.40, J(B,C) = -11.21, J(B,C') = 0.32	
	3.868	CH ₂ (Br)	J(C,C') = -0.34	
CCl ₄	4.322	CH(Br)	J(A,B) = 4.25, J(A,C) = 7.04	[3]
	3.909	CH ₂ (Br)	J(B,B') = -0.40, J(B,C) = -10.96, J(B,C') = 0.37	
	3.815	CH ₂ (Br)	J(C,C') = -0.38	

Note: The molecule exhibits a complex second-order splitting pattern. Assignments A, B, and C correspond to the methine proton and the two diastereotopic methylene protons, respectively.

Table 2: ¹³C NMR Spectral Data

Due to the molecule's symmetry, two distinct signals are anticipated in the ¹³C NMR spectrum: one for the two equivalent terminal carbons (C-1 and C-3) and another for the central carbon (C-2).[4]

Solvent	Chemical Shift (δ) ppm	Assignment
Not Specified	49.3	C-2 (CHBr)
35.5	C-1, C-3 (CH ₂ Br)	

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups and vibrational modes within the molecule.

Wavenumber (cm ⁻¹)	Assignment
1414, 1392, 1369	CH ₂ bending modes (δ), splitting due to different conformers
~3000	C-H stretching
~1200	C-C stretching
600-700	C-Br stretching

Note: The splitting of the CH₂ bending mode frequency in the 1400-1500 cm⁻¹ region can be attributed to the presence of different conformers.[4]

Table 4: Mass Spectrometry (Electron Ionization) Data

The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern.

m/z	Interpretation	Relative Abundance
201	[M-Br] ⁺ (Top Peak)	High
199	[M-Br] ⁺ (Isotope Peak)	High
121	[C ₃ H ₅ Br] ⁺	Moderate
39	[C ₃ H ₃] ⁺	High

Note: The most abundant peaks (top peaks) in the mass spectrum are observed at m/z 201 and 199, corresponding to the loss of a bromine atom from the molecular ion.^[1] The presence of bromine isotopes (^{79}Br and ^{81}Br) leads to characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- For ^1H NMR, dissolve approximately 5-25 mg of **1,2,3-tribromopropane** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3).^[5]
- For ^{13}C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ^{13}C isotope.^[5]
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[5]
- Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically 4-5 cm).^[5]

2. Instrument Parameters (for a 300-600 MHz Spectrometer):

- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.^[5]
 - Number of Scans: 8 to 16 scans are generally sufficient.^[5]
 - Relaxation Delay: A delay of 1-2 seconds between scans.^[5]
 - Spectral Width: A range of 10-15 ppm is typically adequate.^[5]
- ^{13}C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[5][6]
- Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ^{13}C nucleus.[5]
- Relaxation Delay: A delay of 2-5 seconds is commonly used.[5]
- Spectral Width: A standard spectral width of 200-250 ppm is used.[5]

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[5]
- Apply phase and baseline corrections to the spectrum.[5]
- Reference the chemical shifts to the TMS signal (0.00 ppm).[5]
- For ^1H NMR, integrate the signals to determine the relative ratios of the different types of protons.[5]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- As **1,2,3-tribromopropane** is a liquid at room temperature, the spectrum can be conveniently recorded neat.[1]
- Place one or two drops of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[1]

2. Data Acquisition (FTIR Spectrometer):

- First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[7]
- Place the prepared sample holder with the salt plates in the sample compartment of the spectrometer.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- The typical spectral range for mid-IR is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (GC-MS):

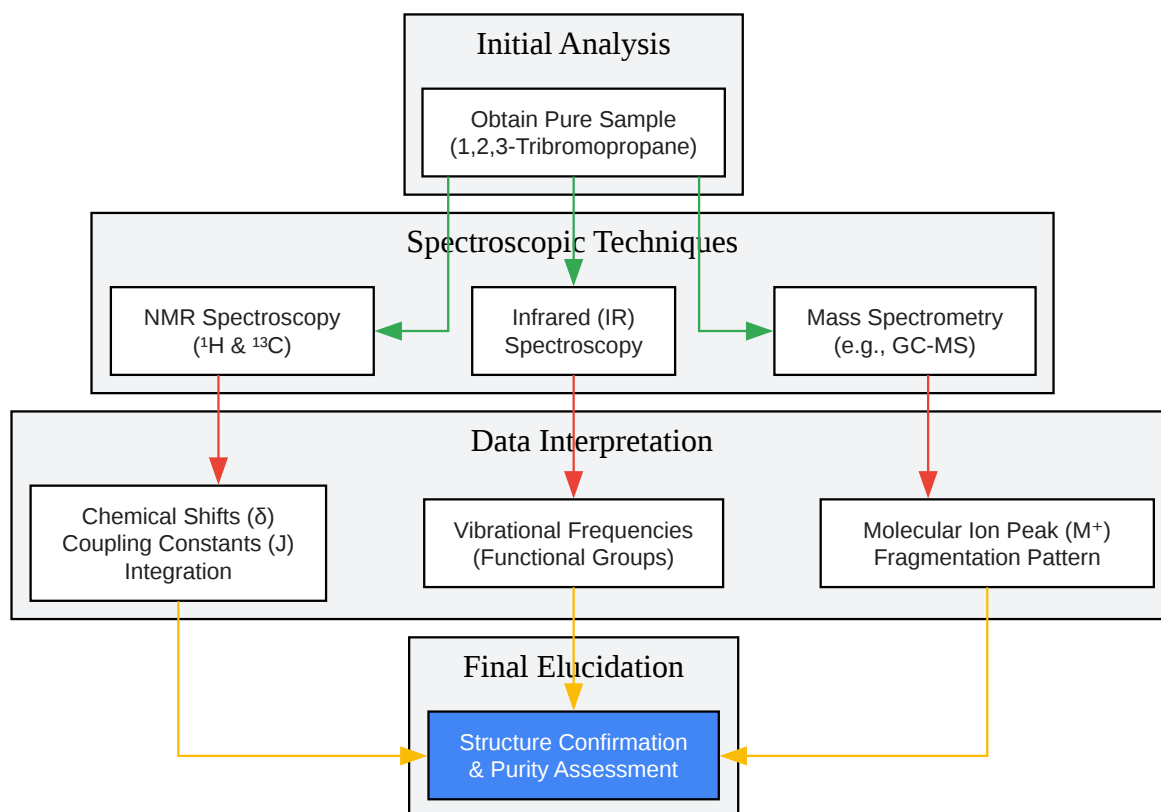
- Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like **1,2,3-tribromopropane**.
- A small amount of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
- The sample is vaporized and separated based on its boiling point and interactions with the GC column (e.g., a nonpolar HP-5ms column).[8]
- As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
- Electron Ionization (EI) is a common ionization method for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.

2. Mass Analysis:

- The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1,2,3-tribromopropane**.



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Caption: Workflow for Spectroscopic Characterization.

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